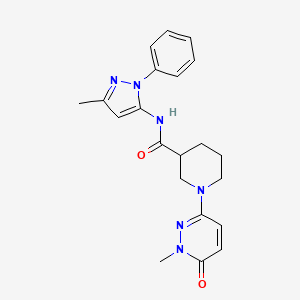![molecular formula C26H25N5O B6505036 N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide CAS No. 923243-73-6](/img/structure/B6505036.png)
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide” is a selective inhibitor of protein kinase C (PKC) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups, which are aromatic rings . The exact molecular weight and other details may vary based on the specific synthesis process .Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .
Mode of Action
The compound acts as a selective inhibitor of PKC . It binds to the active site of the enzyme, preventing it from phosphorylating its target proteins. This inhibition disrupts the normal signaling pathways controlled by PKC, leading to changes in cellular function .
Biochemical Pathways
The inhibition of PKC affects multiple biochemical pathways. PKC is involved in the regulation of cell cycle progression, apoptosis, and differentiation. Therefore, the compound’s action can influence these processes . .
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of PKC by this compound can lead to a variety of cellular effects. Depending on the cell type and the specific isoform of PKC involved, these effects may include altered cell proliferation, differentiation, or survival . In some cases, the compound’s action may have therapeutic effects, such as in the treatment of certain types of cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the pH and composition of the bodily fluids, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic makeup
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide interacts with a variety of biomolecules in the body. Its primary target is the RET (c-RET) protein, a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation . The compound binds to the RET protein, inhibiting its activity and thereby disrupting the biochemical reactions it is involved in .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of the RET protein. This can influence cell function in a number of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting the RET protein, the compound can disrupt the signaling pathways that promote cell growth and proliferation, potentially slowing the growth of cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the RET protein. By binding to the RET protein, the compound inhibits its activity, preventing it from promoting cell growth and proliferation . This can lead to changes in gene expression and cellular metabolism, as the RET protein is involved in a number of signaling pathways that regulate these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly, allowing for long-term studies of its effects on cellular function . In both in vitro and in vivo studies, the compound has been shown to have long-term effects on the growth and proliferation of cells, due to its inhibition of the RET protein .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound effectively inhibits the RET protein, slowing the growth of cancer cells . At higher doses, the compound may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with the RET protein. The RET protein is involved in a number of signaling pathways that regulate cellular metabolism, so the compound’s inhibition of the RET protein can have effects on metabolic flux and metabolite levels .
Transport and Distribution
Given its molecular structure and its target (the RET protein), it is likely that the compound is transported through the bloodstream and taken up by cells via endocytosis or other cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is likely to be primarily in the cytoplasm, where the RET protein is located. The compound may also be found in the nucleus, as the RET protein can translocate to the nucleus under certain conditions . The compound’s effects on the activity or function of the RET protein would therefore be primarily in these subcellular locations .
Eigenschaften
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-18-8-10-21(11-9-18)28-24-16-19(2)27-26(31-24)30-23-14-12-22(13-15-23)29-25(32)17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,29,32)(H2,27,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYEKYQSYUGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6504954.png)
![N-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B6504974.png)
![3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea](/img/structure/B6504977.png)
![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)

![ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B6504992.png)


![2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505001.png)
![3-chloro-4-fluoro-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6505006.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6505031.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6505040.png)